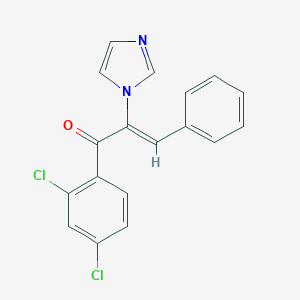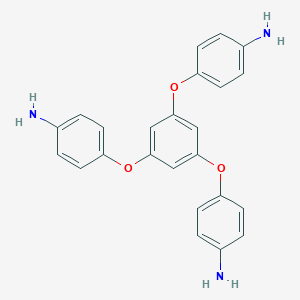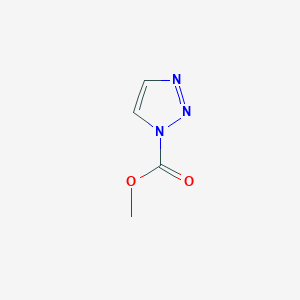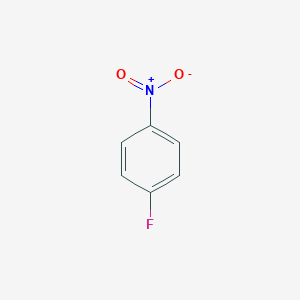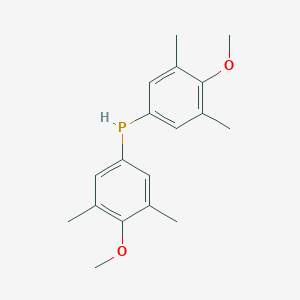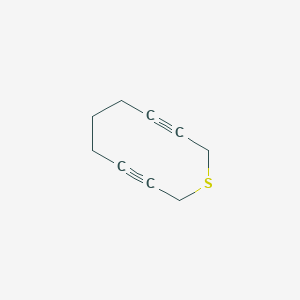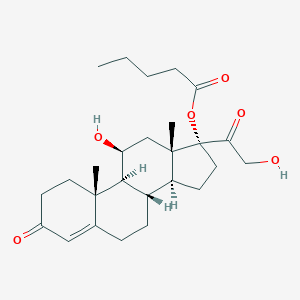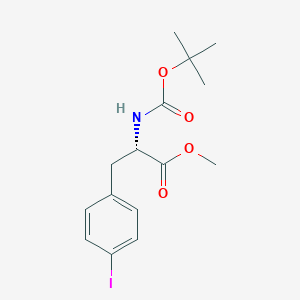![molecular formula C13H12BrClN2O3 B044224 1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 121593-88-2](/img/structure/B44224.png)
1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione, also known as BRD73954, is a chemical compound that has been used in scientific research for various purposes.
Mécanisme D'action
1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione binds to the ATP-binding site of PAK4, inhibiting its activity and leading to the inhibition of downstream signaling pathways. This results in the suppression of cell migration, invasion, and proliferation, which are processes that are often dysregulated in cancer cells.
Effets Biochimiques Et Physiologiques
1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione has been shown to have potent antiproliferative effects on various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit tumor growth in mouse models of breast and lung cancer. In addition, 1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione in lab experiments is its selectivity for PAK4, which allows for the specific inhibition of this protein kinase without affecting other kinases. However, one limitation is that it may not be effective against all types of cancer cells, as some cells may have developed resistance to PAK4 inhibition.
Orientations Futures
There are several future directions for research related to 1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione. One direction is to investigate its potential as a therapeutic agent for cancer treatment, either alone or in combination with other drugs. Another direction is to study its effects on other cellular processes that are regulated by PAK4, such as autophagy and the immune response. Additionally, further research is needed to optimize the synthesis method and develop more potent and selective PAK4 inhibitors.
Méthodes De Synthèse
1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione can be synthesized using a multi-step process that involves the reaction of 3-bromo-4-methoxybenzaldehyde with malononitrile, followed by the reaction with chloroacetyl chloride, and then cyclization with ammonium acetate. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione has been used in scientific research for various purposes, including as a chemical probe for the study of protein-protein interactions, as an inhibitor of protein kinases, and as a potential anticancer agent. It has been shown to selectively inhibit the activity of a specific protein kinase called PAK4, which is involved in various cellular processes such as cell migration, invasion, and proliferation.
Propriétés
Numéro CAS |
121593-88-2 |
|---|---|
Nom du produit |
1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione |
Formule moléculaire |
C13H12BrClN2O3 |
Poids moléculaire |
359.6 g/mol |
Nom IUPAC |
1-[(3-bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H12BrClN2O3/c1-16-12(18)6-11(15)17(13(16)19)7-8-3-4-10(20-2)9(14)5-8/h3-6H,7H2,1-2H3 |
Clé InChI |
UGFCGEFMYNAGSV-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC(=C(C=C2)OC)Br)Cl |
SMILES canonique |
CN1C(=O)C=C(N(C1=O)CC2=CC(=C(C=C2)OC)Br)Cl |
Synonymes |
6-CHLORO-1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-3-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



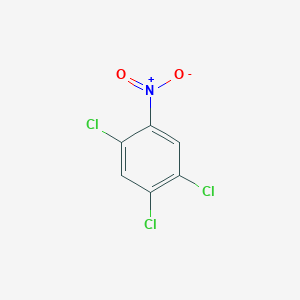
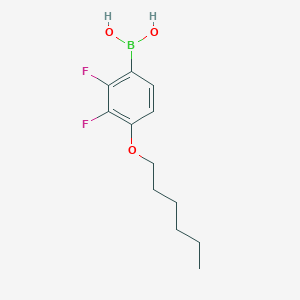
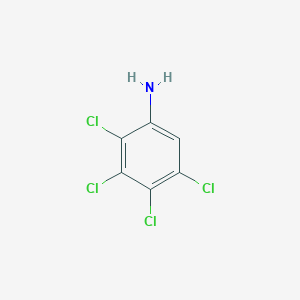
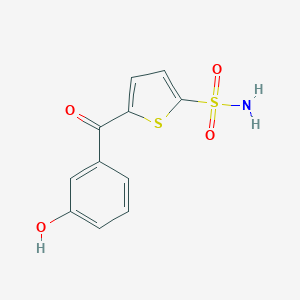
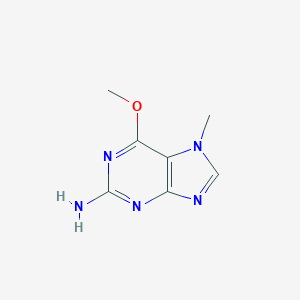
![5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B44154.png)
